Product packaging for 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole(Cat. No.:CAS No. 1049119-59-6)

4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole

Cat. No.: B2456953
CAS No.: 1049119-59-6
M. Wt: 175.187
InChI Key: NHFHDQMTYVLNTF-UHFFFAOYSA-N
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Description

4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole is an organic compound with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.19 g/mol . Its CAS registry number is 1049119-59-6 . This structure is a fused heterocyclic system incorporating chromene and isoxazole rings, which are classes of compounds known to be valuable intermediates in organic synthesis and medicinal chemistry. Derivatives of the chromeno[3,4-d]isoxazole scaffold are recognized in scientific literature for their relevance in research. Isoxazoline derivatives, in general, have been reported as efficient precursors for synthesizing various synthetic intermediates, including γ-amino alcohols and β-hydroxy ketones . Furthermore, research into related structures indicates that such compounds can exhibit interesting biological properties, such as herbicidal, plant growth regulatory, and antitumour activities . The specific research applications and mechanism of action for this compound are areas of ongoing investigation and should be verified by the researcher for their specific use case. This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for human therapeutic, diagnostic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B2456953 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole CAS No. 1049119-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,9b-dihydro-3aH-chromeno[3,4-d][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-4-9-8(3-1)10-7(6-12-9)5-11-13-10/h1-5,7,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFHDQMTYVLNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=NOC2C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,9b Dihydro 3ah Chromeno 3,4 D Isoxazole Derivatives

Unimolecular Cycloaddition Strategies

Unimolecular, or intramolecular, strategies are highly effective for synthesizing complex cyclic systems as they simultaneously form two rings. This approach is central to the creation of the 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole core.

Intramolecular Nitrile Oxide Cycloaddition (INOC) of Aldoximes

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a powerful and widely used method for the synthesis of isoxazoline-fused ring systems. rsc.orgdocumentsdelivered.com This strategy involves a precursor molecule that contains both a nitrile oxide (or its aldoxime precursor) and a dipolarophile (typically an alkene or alkyne) tethered together. The subsequent [3+2] cycloaddition leads to the formation of the desired fused heterocyclic product. researchgate.net

The key step in the INOC sequence is the in situ generation of the highly reactive nitrile oxide dipole from a more stable precursor, typically an aldoxime. For the synthesis of the target chromeno-isoxazole system, 2-allyloxybenzaldoximes are the most common starting materials. nih.gov The aldoxime is converted into the corresponding nitrile oxide, which is immediately trapped by the tethered allyl group in an intramolecular fashion.

Several reagents can facilitate this transformation. A common method involves the use of oxidants like sodium hypochlorite (B82951) (NaOCl) or hypervalent iodine reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). nih.govresearchgate.net For instance, the synthesis of 3,4-disubstituted 2-isoxazolines has been successfully carried out in an aqueous environment by generating the nitrile oxide from an oxime using HTIB. nih.gov

A particularly efficient method for the generation of nitrile oxides from aldoximes is through oxidative processes. Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) has proven to be a versatile and effective single-electron oxidant for this purpose. nih.govmdpi.com The treatment of 2-allyloxybenzaldoximes with CAN at room temperature provides a direct, single-step route to 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles (an isomer of the target compound, demonstrating the utility of the method for related structures). nih.gov This reaction is generally clean, with only minor amounts (~5%) of deoximation products observed. nih.gov

The CAN-mediated approach is applicable to a range of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring, affording good to excellent yields. nih.gov

Preparation of 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles using CAN nih.gov
Substrate (1) Substituent (R)Product (2)Time (h)Isolated Yield (%)
H2a0.586
4-Me2b0.585
4-OMe2c1.075
4-Cl2d1.572
2-Cl2e3.069

The INOC reaction is governed by the principles of 1,3-dipolar cycloadditions, with regiochemistry being a key consideration. In the cyclization of 2-allyloxybenzaldoximes, the reaction proceeds with high regioselectivity. The nitrile oxide dipole adds across the tethered alkene dipolarophile to form a five-membered isoxazoline (B3343090) ring fused to the chromane (B1220400) system. The connectivity is dictated by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile, consistently leading to the formation of the chromeno[3,4-d]isoxazole skeleton. nih.govnih.gov This specific regiochemical outcome is a result of the fixed spatial arrangement of the reacting moieties within the molecule. rsc.org

Catalytic Approaches in Intramolecular Cyclizations

To improve the efficiency and sustainability of these cyclizations, catalytic methods have been developed. An effective approach utilizes hypervalent iodine(III) species, generated in situ, to catalyze the intramolecular oxidative cycloaddition of aldoximes. scielo.br

This method involves using a catalytic amount of 2-iodobenzoic acid in the presence of a stoichiometric oxidant like m-chloroperoxybenzoic acid (m-CPBA) and an acid co-catalyst such as p-toluenesulfonic acid. This system generates a highly reactive hydroxy(aryl)iodonium tosylate intermediate. scielo.br This species reacts with the aldoxime to produce a nitrile oxide via a ligand exchange and subsequent elimination. The nitrile oxide then undergoes rapid intramolecular cycloaddition to yield the fused isoxazole (B147169) or isoxazoline product in high yields (up to 94%). scielo.br This catalytic cycle is efficient for precursors containing either alkyne or alkene tethers, allowing access to a diverse range of fused isoxazole derivatives. scielo.br

Bimolecular Cycloaddition Approaches

In contrast to the well-established intramolecular routes, bimolecular (or intermolecular) strategies for the synthesis of the specific this compound ring system are not widely reported in the literature. The predominant method remains the INOC reaction, which benefits from the favorable kinetics of intramolecular processes.

A hypothetical bimolecular approach would involve a 1,3-dipolar cycloaddition between a nitrile oxide and a suitable chromene derivative, such as a 2H-chromene. While the 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a fundamental and powerful reaction for creating isoxazolines, its application to construct this specific fused bicyclic system intermolecularly appears less explored. General studies on bimolecular cycloadditions show that reactions between nitrile oxides and various alkenes can be highly regioselective, but controlling the reaction between two separate, potentially complex molecules to form a specific fused product can be challenging and may lead to competing side reactions.

Huisgen 1,3-Dipolar Cycloaddition of Nitrile Oxides to Unsaturated Systems

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the formation of five-membered heterocycles, including isoxazoles. organic-chemistry.orgnih.govfu-berlin.de This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or alkyne. organic-chemistry.orgnih.gov For the synthesis of the chromeno[3,4-d]isoxazole system, intramolecular variants of this reaction are particularly effective, where the nitrile oxide and the dipolarophile are tethered within the same molecule, leading to the direct formation of the fused ring system.

The intramolecular 1,3-dipolar cycloaddition of a nitrile oxide onto a tethered alkene or alkyne is a highly efficient strategy for constructing the chromeno[3,4-d]isoxazole core. mdpi.comarkat-usa.org In a typical approach, a precursor such as a 2-allyloxybenzaldoxime is used. arkat-usa.org The allyl group serves as the alkene dipolarophile, which is strategically positioned to react with the nitrile oxide generated from the adjacent aldoxime function. This intramolecular reaction simultaneously forms two new rings. mdpi.com

The reaction proceeds via an in situ generated nitrile oxide that engages with the double bond of the tethered allyl group, leading to the formation of the fused isoxazole ring. arkat-usa.org This methodology has been successfully applied to prepare various 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles, which are structural isomers of the target [3,4-d] system, demonstrating the viability of the intramolecular cycloaddition approach. arkat-usa.org Similarly, tethering an alkyne group adjacent to an aldoxime allows for a corresponding cycloaddition to form a tetracyclic isoxazole-containing ring system. mdpi.com The use of alkene-tethered chromene derivatives has also been explored in 1,3-dipolar cycloadditions with nitrones to yield complex spiro[chromeno[4,3-d]isoxazole] structures, further highlighting the versatility of cycloaddition reactions on the chromene scaffold. researchgate.netbohrium.com

A crucial aspect of the 1,3-dipolar cycloaddition strategy is the generation of the nitrile oxide intermediate, which is often unstable and is therefore typically prepared in situ from a stable precursor, most commonly an aldoxime. mdpi.commdpi.com Two primary methods are employed for this transformation: direct oxidation and a two-step chlorination-elimination sequence.

Oxidative methods involve treating the aldoxime with an oxidizing agent to directly form the nitrile oxide. A variety of oxidants have proven effective for this purpose. Common household bleach (sodium hypochlorite, NaOCl) in a biphasic system has been used to cleanly generate nitrile oxides for intramolecular cycloadditions, affording high yields. mdpi.com Ceric ammonium nitrate (CAN) is another effective oxidant that facilitates the conversion of 2-allyloxybenzaldoximes into the corresponding chromeno-isoxazoles at room temperature. arkat-usa.org Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), also serve as mild and efficient oxidants for generating nitrile oxides under gentle conditions. mdpi.com

The chlorination-elimination pathway involves a two-step process. First, the aldoxime is converted to a hydroximoyl chloride intermediate using a chlorinating agent like N-chlorosuccinimide (NCS). core.ac.uk In the second step, the hydroximoyl chloride is treated with a base, which promotes the elimination of hydrogen chloride to yield the nitrile oxide. beilstein-journals.org This method is also widely used for generating nitrile oxides for subsequent cycloaddition reactions.

Table 1. Reagents for In Situ Generation of Nitrile Oxides from Aldoximes
MethodReagentTypical ConditionsReference
OxidationSodium Hypochlorite (NaOCl)Biphasic (e.g., DCM/bleach), stirring mdpi.com
Ceric Ammonium Nitrate (CAN)Acetonitrile, Room Temperature arkat-usa.org
Diacetoxyiodobenzene (DIB)Methanol, Microwave Irradiation mdpi.com
Chlorination-EliminationN-Chlorosuccinimide (NCS) then Base (e.g., NaOH)Sequential addition, 50 °C core.ac.uk

The efficiency of the 1,3-dipolar cycloaddition, in terms of reaction time, yield, and purity of the product, is highly dependent on the reaction conditions. While many of these reactions proceed well at room temperature or with conventional heating, the use of microwave irradiation has emerged as a significant advancement. organic-chemistry.orgnih.gov

Microwave-assisted synthesis can dramatically accelerate the rate of cycloaddition reactions, reducing reaction times from hours or even days to mere minutes. mdpi.comorganic-chemistry.org For instance, a one-pot, three-component synthesis of isoxazoles that took several days with conventional heating could be completed in 30 minutes under microwave irradiation. organic-chemistry.org This acceleration is often accompanied by an increase in reaction yield and a reduction in the formation of unwanted byproducts, such as furoxans. organic-chemistry.org The synthesis of tetrahydrospiro[chromeno-isoxazole-indolinone] derivatives was shown to be efficiently achieved under both conventional and microwave conditions, with the latter offering the typical advantages of speed and efficiency. researchgate.netbohrium.com The choice of solvent and oxidizing agent also plays a critical role. While some older methods using NaOCl reported highly variable yields (42-93%), newer protocols using CAN have demonstrated consistently good yields (69-86%) in short reaction times at room temperature. arkat-usa.org

Table 2. Comparison of Conventional Heating vs. Microwave Irradiation for Isoxazole Synthesis
Reaction TypeHeating MethodReaction TimeYieldReference
Three-Component Isoxazole SynthesisConventionalSeveral DaysModerate organic-chemistry.org
Microwave30 minutesGood to Moderate organic-chemistry.org
1,3-Dipolar CycloadditionConventionalNot SpecifiedEfficient bohrium.com
Microwave5-10 minutesEfficient mdpi.com

Cyclocondensation Reactions for Fused Isoxazoles

An alternative classical approach to the isoxazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine (B1172632) derivative. core.ac.ukresearchgate.net This method is fundamental in heterocyclic chemistry and can be adapted for the synthesis of fused isoxazole systems like the chromeno[3,4-d]isoxazole core.

The synthesis of isoxazoles via this route involves the reaction of hydroxylamine hydrochloride with a substrate containing a 1,3-dicarbonyl moiety, such as a 1,3-diketone, β-ketoester, or β-ketoamide. beilstein-journals.orgnih.gov The reaction typically proceeds in the presence of a base. nih.gov For the construction of the this compound system, this strategy would require a chromane derivative functionalized with a 1,3-dicarbonyl group at the C3 and C4 positions.

The general mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the second carbonyl group, and subsequent dehydration to form the stable isoxazole ring. While the reaction of nitrile oxides with cyclic 1,3-dicarbonyl compounds has been studied, the direct condensation with hydroxylamine provides a more convergent route. nih.gov This approach is widely used for synthesizing a variety of 3,4,5-trisubstituted isoxazoles from acyclic 1,3-dicarbonyl precursors. nih.gov

Table 3. Examples of 1,3-Dicarbonyl Precursors for Isoxazole Synthesis
Precursor TypeReactantProductReference
1,3-DiketoneHydroxylamine3,5-Disubstituted Isoxazole core.ac.uk
α,β-Unsaturated Ketone (Chalcone)Hydroxylamine Hydrochloride3,5-Disubstituted Isoxazole nih.gov
β-KetoesterHydroxylamine3,4,5-Trisubstituted Isoxazole beilstein-journals.orgnih.gov

Emerging Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally sustainable methods. In the context of chromeno-isoxazole synthesis, emerging strategies focus on the use of novel reagents and green chemistry principles. One promising approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA/DIB), as mild and inexpensive oxidizing agents to mediate intramolecular nitrile oxide cycloadditions (INOC). researchgate.net This method provides an efficient and straightforward pathway to various benzopyranoisoxazoles.

Furthermore, there is a growing trend toward conducting these syntheses in environmentally friendly solvents. One-pot, two-component syntheses of related spiro[chromeno-isoxazole] derivatives have been successfully developed in aqueous media, minimizing the use of hazardous organic solvents and enhancing the sustainability of the process. researchgate.netbohrium.com The development of reactions that proceed efficiently in water represents a significant step forward in green synthetic chemistry. beilstein-journals.orgnih.gov These modern approaches, focusing on catalytic systems, mild oxidants, and green reaction media, are paving the way for more practical and sustainable routes to complex heterocyclic structures like this compound.

One-Pot Multicomponent Reactions for the Assembly of Chromenoisoxazole Frameworks

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic systems from simple starting materials in a single step, thereby minimizing waste and improving efficiency. Several MCR strategies have been developed for the construction of chromeno-isoxazole and related scaffolds.

A notable example involves the reaction of 2-allyloxybenzaldoximes with ceric ammonium nitrate (CAN) to yield 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles. arkat-usa.org This reaction proceeds at room temperature and provides the desired products in good yields. arkat-usa.org The proposed mechanism involves an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide formed in situ. arkat-usa.org

EntrySubstrateReagentSolventTime (h)Yield (%)
12-allyloxybenzaldoximeCANAcetonitrile0.586
25-Bromo-2-allyloxybenzaldoximeCANAcetonitrile0.585
35-Nitro-2-allyloxybenzaldoximeCANAcetonitrile1.075
Data sourced from Basak, A. et al. (2005). arkat-usa.org

Another efficient one-pot synthesis of chromeno[3,4-c]isoxazoles is achieved through a K3PO4-mediated reaction of 3-nitro-2H-chromene and α-chloro aldehydes. researchgate.netscilit.com This transition metal- and oxidant-free annulation cascade demonstrates broad substrate scope and good functional group tolerance. researchgate.netscilit.com

Entry3-Nitro-2H-chromeneα-Chloro AldehydeBaseSolventYield (%)
1Unsubstituted2-chlorobenzaldehydeK3PO4DMF85
26-Bromo2-chloro-2-phenylacetaldehydeK3PO4DMF82
36-Chloro2-chloro-2-(p-tolyl)acetaldehydeK3PO4DMF80
Data sourced from Pratap, A. et al. (2022). researchgate.netscilit.com

Stereoselective Synthesis of Dihydrochromenoisoxazoles

The stereoselective synthesis of dihydrochromenoisoxazoles is crucial for the development of compounds with specific biological activities. Diastereoselective and enantioselective methods are employed to control the formation of stereocenters within the molecule.

A Brønsted acid-catalyzed tandem 1,6-addition/double annulation reaction of o-hydroxyl propargylic alcohols with nitrones has been developed for the diastereoselective synthesis of chromeno[3,2-d]isoxazoles. acs.orgnih.gov This method provides access to densely functionalized products with good to excellent diastereoselectivities. acs.orgnih.gov

Entryo-Hydroxyl Propargylic AlcoholNitroneCatalystSolventDiastereomeric Ratio (d.r.)Yield (%)
11-(2-hydroxyphenyl)-2-propyn-1-olC-phenyl-N-methylnitroneTfOHDCE>20:192
21-(2-hydroxy-5-methylphenyl)-2-propyn-1-olC,N-diphenylnitroneTfOHDCE>20:188
31-(2-hydroxy-5-bromophenyl)-2-propyn-1-olC-p-tolyl-N-methylnitroneTfOHDCE>20:195
Data sourced from Ye, X. et al. (2022). acs.orgnih.gov

Furthermore, the synthesis of new cis-fused chromeno pyrano[4,3-c]isoxazole derivatives has been achieved through an intramolecular researchgate.netresearchgate.net-cycloaddition of nitrones generated in situ. nih.gov This reaction proceeds in PEG-400 as a green reaction medium under catalyst-free conditions, affording the cis-fused products in good to excellent yields. nih.gov The cis-fusion of the rings was confirmed by X-ray diffraction analysis. nih.gov

Entry8-formyl-7-O-prenyl-chromenoneHydroxylamine DerivativeSolventYield (%)
12,3-diphenylN-methylhydroxylamine hydrochloridePEG-40092
22-methyl-3-phenylN-phenylhydroxylaminePEG-40088
32,3-dimethylN-benzylhydroxylamine hydrochloridePEG-40090
Data sourced from Kumar, D. et al. (2013). nih.gov

Structural Elucidation and Conformational Analysis of 4,9b Dihydro 3ah Chromeno 3,4 D Isoxazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the successful synthesis and determining the structural framework of chromeno-isoxazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed to provide complementary information about the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of chromeno-isoxazole compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular skeleton. nih.govresearchgate.net The structures of various chromeno-isoxazole derivatives are routinely established using ¹H NMR and mass spectrometry. arkat-usa.org

In ¹H NMR spectra, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the protons on the fused ring system are characteristic. For instance, the protons on the chromene and isoxazole (B147169) rings would appear in distinct regions of the spectrum, and their interactions would confirm the fusion pattern. Two-dimensional NMR experiments, such as HSQC and HMBC, are instrumental in correlating proton and carbon signals, which is crucial for the definitive assignment of complex structures. nih.gov

Interactive Table: Typical NMR Data for Chromeno-Isoxazole Derivatives
Atom TypeTechniqueTypical Information Provided
Protons (¹H)¹H NMRChemical Shift (δ): Indicates the electronic environment of each proton. Aromatic protons of the benzene (B151609) ring appear downfield compared to aliphatic protons on the pyran and isoxazole rings.
Multiplicity: Splitting patterns (e.g., singlet, doublet, triplet) reveal the number of adjacent protons, helping to establish connectivity.
Coupling Constant (J): The magnitude of the splitting provides information on the dihedral angle between coupled protons, aiding in conformational analysis.
Carbons (¹³C)¹³C NMR, DEPTChemical Shift (δ): Differentiates between sp², sp³, aromatic, and aliphatic carbons. Signals for key carbons, like the spiro carbon in derivatives, can be identified. nih.gov
DEPT: Distinguishes between CH, CH₂, and CH₃ groups, simplifying the assignment process.
¹H-¹³C CorrelationsHSQC, HMBCHSQC: Identifies which protons are directly attached to which carbon atoms.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire molecular framework.

Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide complementary data that confirms functional groups and establishes the exact molecular formula.

IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups present in the molecule. For the 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole core, key absorptions would include C-H stretching for aromatic and aliphatic parts, C=C stretching for the benzene ring, and C-O-C stretching for the ether linkage in the pyran ring. The presence and position of these bands help to confirm the integrity of the synthesized structure. nih.gov

HRMS is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. This technique is crucial for confirming that the desired product has been formed. For example, in related chromeno-isoxazole derivatives, the experimentally observed molecular ion peak in the mass spectrum often matches the calculated molecular weight with negligible error, unequivocally supporting the proposed structure. smolecule.com

Interactive Table: Application of IR and HRMS in Structural Analysis
TechniquePurposeData Obtained
IRFunctional Group IdentificationVibrational Frequencies (cm⁻¹): Provides evidence for the presence of specific bonds and functional groups, such as C=C (aromatic), C-O (ether), and C-H (aliphatic/aromatic), confirming the overall structure. nih.gov
HRMSMolecular Formula DeterminationExact Mass-to-Charge Ratio (m/z): Delivers a highly precise molecular weight, which is used to determine the elemental composition and confirm the molecular formula of the target compound. researchgate.netsmolecule.com

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, offering an unambiguous three-dimensional map of the molecule in the solid state. This technique has been applied to several derivatives of the chromeno-isoxazole family, revealing precise details about conformation, bond parameters, and intermolecular packing. nih.govderpharmachemica.com

X-ray analysis of closely related chromeno-isoxazole derivatives confirms their molecular structure and atom connectivity. nih.gov These compounds have been found to crystallize in various systems, including monoclinic and orthorhombic space groups. nih.govderpharmachemica.comnih.gov The analysis provides precise geometric parameters, including all bond lengths and angles within the fused heterocyclic system.

The conformation of the individual rings is a key finding from these studies. In many derivatives, the six-membered pyran ring of the chromene moiety adopts a non-planar half-chair or sofa conformation. nih.govnih.govresearchgate.net The five-membered isoxazole ring is also non-planar, typically exhibiting an envelope or twisted conformation. derpharmachemica.comnih.govresearchgate.netnih.gov

Interactive Table: Representative Crystallographic Data for Chromeno-Isoxazole Derivatives
Compound DerivativeCrystal SystemSpace GroupKey ConformationsReference
1-methyl-3-(4-chlorophenyl)...chromeno[4,3-c]isoxazole-3a-carbonitrileMonoclinicP2₁/cPyran ring: Half-chair; Isoxazole ring: Envelope nih.gov
3-(2-Methylphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrileOrthorhombicPca2₁Pyran ring: Half-chair nih.gov
3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrileMonoclinicP2₁/cIsoxazole ring: Envelope derpharmachemica.comderpharmachemica.com
rac-3-(4-Chlorophenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrileMonoclinicP2₁/cPyran ring: Sofa; Isoxazole ring: Twisted researchgate.net

Ring puckering analysis quantifies the non-planar nature of the rings. For the envelope conformation of the isoxazole ring, Cremer & Pople puckering parameters (q₂ and φ₂) have been calculated, providing a precise mathematical description of the ring's deviation from planarity. nih.govnih.gov Similarly, the puckering parameters for the half-chair pyran ring have also been determined. nih.gov

Interactive Table: Dihedral Angles and Puckering in Chromeno-Isoxazole Derivatives
ParameterObserved Value/RangeSignificanceReference
Dihedral Angle (Chromene System vs. Isoxazole Ring)15.06 (19)° to 47.98 (8)°Describes the angular relationship and overall three-dimensional shape of the fused heterocyclic system. nih.govnih.gov
Dihedral Angle (Benzene Ring vs. Pyran Ring)3.50 (9)° to 5.3 (2)°Indicates that the chromene moiety is relatively flat. nih.govnih.gov
Isoxazole Ring Puckering (q₂ parameter)~0.5 ÅQuantifies the extent of puckering in the five-membered ring. nih.govnih.gov

In the crystalline state, molecules are organized into a three-dimensional lattice through a network of intermolecular interactions. While some chromeno-isoxazole derivatives show no significant classical hydrogen bonds, their crystal packing is often stabilized by weaker interactions. nih.gov These can include weak C-H···O and C-H···N hydrogen bonds, which link adjacent molecules to form chains or other supramolecular assemblies. researchgate.net In derivatives containing additional aromatic rings, C-H···π interactions have also been observed, further contributing to the stability of the crystal packing. derpharmachemica.com

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in the structural elucidation and conformational analysis of complex heterocyclic systems like this compound. By leveraging theoretical and computational methods, it is possible to gain deep insights into the molecule's geometry, electronic properties, and potential biological interactions, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

During geometry optimization, the spatial coordinates of the atoms are systematically adjusted to find the minimum energy conformation on the potential energy surface. This process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in related heterocyclic systems, DFT has been successfully used to predict these parameters with high accuracy. asianpubs.orgresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is critical for the reliability of the results. nih.gov

Beyond geometry, DFT provides a detailed picture of the electronic structure. Key electronic properties that can be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Electrostatic Potential Maps: These maps visualize the charge distribution and are valuable for predicting how the molecule will interact with other molecules, including biological receptors.

The following table illustrates the type of data that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.

ParameterPredicted Value (Example)Significance
Total Energy -X.XXX HartreesIndicates the overall stability of the optimized geometry.
HOMO Energy -Y.YY eVRelates to the ionization potential and electron-donating ability.
LUMO Energy -Z.ZZ eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap A.AA eVCorrelates with chemical reactivity and electronic excitation energy.
Dipole Moment B.BB DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.orgresearchgate.net These methods are particularly valuable in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process of molecular docking involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site.

Preparation of the Ligand: The 3D structure of the ligand (this compound) is generated and optimized, often using DFT as described in the previous section.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on various isoxazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like cyclooxygenases (COX) and carbonic anhydrase, as well as receptors like the farnesoid X receptor (FXR). nih.govnih.govnih.gov For this compound, docking studies could elucidate its potential biological activity by identifying plausible protein targets and predicting the specific amino acid residues involved in the binding.

The results of a docking study are typically presented in a table summarizing the binding energies and key interactions.

Target Protein (Example)Binding Affinity (kcal/mol)Key Interacting Residues (Example)Type of Interaction (Example)
Cyclooxygenase-2 (COX-2) -8.5ARG120, TYR355, SER530Hydrogen Bond, Pi-Alkyl
Carbonic Anhydrase II -7.9HIS94, HIS96, THR199Hydrogen Bond, Hydrophobic
Farnesoid X Receptor (FXR) -9.2ARG264, MET265, HIS447Salt Bridge, Hydrophobic

Note: This table provides hypothetical examples of the kind of data generated from molecular docking studies.

Quantum Chemical Calculations for Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations are indispensable for the prediction and interpretation of spectroscopic data, providing a powerful synergy with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com By calculating spectroscopic parameters for a proposed structure, these methods can help confirm or refute its identity.

For this compound, quantum chemical methods can be employed to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. nih.govucm.es The process involves:

Geometry Optimization: An accurate 3D structure of the molecule is obtained, typically through DFT calculations.

NMR Calculation: The GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule.

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).

The predicted chemical shifts can then be compared to experimentally obtained spectra. A good correlation between the calculated and experimental data provides strong evidence for the proposed structure. This approach is particularly useful for resolving ambiguities in complex spectra and for assigning signals to specific atoms within the molecule.

Below is an example of how predicted and experimental NMR data can be compared.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Deviation (ppm)
C3a55.254.80.4
C435.836.1-0.3
C5a118.5118.20.3
C9b85.184.90.2

Note: The chemical shift values are for illustrative purposes and would require specific calculations for the target molecule.

In addition to NMR data, quantum chemical calculations can also aid in the interpretation of other spectroscopic techniques, such as infrared (IR) spectroscopy, by predicting vibrational frequencies and intensities.

Molecular Mechanisms of Biological Activity of 4,9b Dihydro 3ah Chromeno 3,4 D Isoxazole Analogues

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a complex, widespread neuromodulatory system that plays a crucial role in regulating a plethora of physiological processes. It comprises cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The therapeutic potential of targeting the ECS has driven the development of synthetic ligands, such as the 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole analogues, which can modulate its activity.

Ligand-Receptor Interactions with Cannabinoid Receptors (CB1R and CB2R)

The primary targets of cannabinoids are the G protein-coupled receptors, cannabinoid receptor type 1 (CB1R) and cannabinoid receptor type 2 (CB2R). While CB1R is predominantly found in the central nervous system, mediating the psychoactive effects of cannabinoids, CB2R is primarily expressed in the immune system and peripheral tissues. This differential distribution makes the selective targeting of CB2R an attractive strategy for therapeutic intervention without inducing psychotropic side effects.

A noteworthy example within the this compound class is the compound PM226, chemically identified as 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole. nih.govresearchgate.net Extensive biological characterization has revealed PM226 to be a potent and highly selective agonist for the CB2 receptor. nih.govresearchgate.net

In radioligand binding assays, PM226 demonstrated a high affinity for the human CB2 receptor, with a Ki value of 12.8 ± 2.4 nM. nih.govresearchgate.net In stark contrast, its affinity for the human CB1 receptor was negligible, with a Ki value greater than 40,000 nM, highlighting its remarkable selectivity. nih.govresearchgate.net Functional assays, such as GTPγS binding, further confirmed its agonist activity at the CB2 receptor, with an EC50 value of 38.67 ± 6.70 nM. nih.govresearchgate.net This pharmacological profile underscores the potential of the chromenoisoxazole scaffold in designing ligands that can preferentially activate the CB2 receptor, thereby offering a therapeutic window for treating inflammatory and neurodegenerative conditions without the central nervous system effects associated with CB1R activation. nih.gov

Pharmacological Profile of PM226
ReceptorBinding Affinity (Ki)Functional Activity (EC50)
CB1R> 40,000 nM-
CB2R12.8 ± 2.4 nM38.67 ± 6.70 nM (Agonist)

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands bind. nih.govnih.gov This mode of action can offer several advantages, including the potential for greater receptor subtype selectivity and a ceiling effect that can enhance safety. While the cannabinoid receptors, particularly CB1R, are known to possess allosteric binding sites recognized by various synthetic and endogenous molecules, there is currently no publicly available scientific literature to suggest that this compound analogues function as allosteric modulators of cannabinoid receptors. nih.govnih.govelsevierpure.comresearchgate.netmdpi.com The available evidence points towards their action as orthosteric agonists, directly competing with endogenous cannabinoids for the primary binding site.

GPR55 is an orphan G protein-coupled receptor that has been proposed as a third cannabinoid receptor, although its classification remains a subject of debate. nih.gov It is activated by certain cannabinoid ligands and the lipid mediator lysophosphatidylinositol (LPI). nih.gov The interaction of novel cannabinoid-like compounds with GPR55 is, therefore, an important aspect of their pharmacological profiling.

For the chromenoisoxazole analogue PM226, studies have shown that it exhibits no activity at the GPR55 receptor. nih.govresearchgate.net This lack of interaction with GPR55 further contributes to its specific pharmacological profile, indicating that the biological effects of this particular analogue are not mediated through this receptor. This finding is significant as it helps to delineate the precise molecular targets of this chemical class and reduces the potential for off-target effects related to GPR55 signaling.

Structure-Activity Relationship (SAR) Studies for Endocannabinoid System Modulators

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For this compound analogues, SAR studies are crucial for optimizing their affinity and selectivity for cannabinoid receptors.

While comprehensive SAR studies specifically for the this compound scaffold are not extensively detailed in the available literature, the data on PM226 provides initial insights into the key pharmacophoric features driving its high CB2 selectivity.

Pharmacophore modeling based on known selective CB2 agonists suggests the importance of hydrogen bond acceptors and hydrophobic features in specific spatial arrangements. nih.govsci-hub.se The isoxazole (B147169) ring in the chromenoisoxazole scaffold contains nitrogen and oxygen atoms that can potentially act as hydrogen bond acceptors, while the lipophilic side chain and the aromatic rings contribute to the necessary hydrophobic interactions. The high selectivity of PM226 suggests that the specific conformation and chemical features of the chromenoisoxazole scaffold, combined with its particular substitution pattern, are optimally suited for the CB2 receptor's binding pocket, while being sterically or electronically unfavorable for interaction with the CB1 receptor. Further synthesis and biological evaluation of a broader range of analogues are needed to fully delineate the SAR and construct a detailed pharmacophore model for this promising class of CB2-selective agonists.

Molecular Basis of Neuroprotective Effects

The neuroprotective properties of this compound analogues are attributed to their ability to modulate complex signaling cascades within the central nervous system (CNS). This includes the attenuation of microglial activation, the regulation of pro-inflammatory mediators, and interaction with specific molecular targets involved in neuroinflammation.

Attenuation of Microglial Activation Pathways

Microglia, the resident immune cells of the CNS, play a crucial role in the brain's inflammatory response. nih.gov In pathological conditions, over-activated microglia can contribute to neuronal damage. Analogues of this compound have been shown to mitigate this activation. For instance, certain chromene derivatives can suppress the activation of microglia, which in turn reduces the production of neurotoxic factors. nih.gov This modulation is critical for protecting neurons from secondary damage in neurodegenerative diseases.

Modulation of Pro-inflammatory Mediators in Central Nervous System Contexts

The overproduction of pro-inflammatory mediators is a hallmark of neuroinflammation. Research on isoxazole and chromene analogues has demonstrated their capacity to downregulate the expression and release of these molecules. For example, some isoxazole derivatives have been found to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the CNS. nih.govmdpi.com This regulation helps to create a less hostile environment for neuronal survival.

Interaction with Specific Molecular Targets Implicated in Neuroinflammation

The neuroprotective effects of these analogues are also linked to their interaction with specific molecular targets. One such target is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Certain chromene derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes. nih.gov Additionally, some analogues may interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, key mediators of inflammation in the brain. nih.gov

Anti-inflammatory Molecular Pathways

The anti-inflammatory actions of this compound analogues are not limited to the CNS and involve broader mechanisms of inhibiting inflammatory signaling and regulating cytokine production.

Inhibition of Inflammatory Signaling Pathways

Analogues of this compound have been shown to interfere with multiple inflammatory signaling cascades. The Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway is a critical upstream regulator of the inflammatory response. nih.gov Studies on 2-phenyl-4H-chromen-4-one derivatives have demonstrated their ability to inhibit this pathway, leading to a reduction in downstream inflammatory responses. nih.gov By targeting such fundamental pathways, these compounds can exert broad anti-inflammatory effects.

Regulation of Cytokine Production and Release

A key aspect of the anti-inflammatory profile of these analogues is their ability to control the production and release of cytokines. Isoxazole derivatives have been reported to suppress the release of pro-inflammatory cytokines, a crucial step in dampening the inflammatory cascade. nih.gov The mechanism often involves the inhibition of signaling molecules like p38 MAP kinase, which plays a pivotal role in the synthesis of inflammatory cytokines. nih.gov

Table 1: Summary of Molecular Mechanisms of this compound Analogues

Biological Effect Molecular Mechanism Key Molecular Targets Outcome
Neuroprotection Attenuation of microglial activationMicroglial cellsReduced neurotoxicity
Modulation of pro-inflammatory mediatorsTNF-α, IL-6Decreased neuroinflammation
Interaction with specific molecular targetsNF-κB, COX-2Inhibition of pro-inflammatory gene transcription
Anti-inflammation Inhibition of inflammatory signaling pathwaysTLR4/MAPK pathwayBroad anti-inflammatory effects
Regulation of cytokine production and releasep38 MAP kinaseSuppression of pro-inflammatory cytokine synthesis

Advanced Applications and Future Research Directions in Organic Synthesis

Utilization as Synthetic Building Blocks for Complex Heterocyclic Architectures

The inherent tricyclic nature of the chromenoisoxazole core is a valuable starting point for the synthesis of elaborate multi-ring systems. Researchers leverage this pre-formed framework to efficiently construct molecules with potential applications in medicinal chemistry and materials science.

The 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole system is itself a fused tricyclic framework. Its synthesis represents a direct method for constructing three essential rings—a benzene (B151609), a pyran, and an isoxazole (B147169) ring—in a stereochemically defined manner. The synthesis of related 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles has been achieved in a single step from 2-allyloxybenzaldoximes using reagents like ceric ammonium (B1175870) nitrate (B79036). arkat-usa.org This approach highlights the efficiency of intramolecular reactions in building complex heterocyclic systems.

The strategic value of such frameworks is demonstrated in the broader synthesis of polycyclic fused-ring systems. Methodologies like intramolecular cycloadditions are powerful tools that can form two rings in a single synthetic step, efficiently creating complex tetracyclic and other polycyclic structures. mdpi.com The chromenoisoxazole moiety can be envisioned as a key intermediate that can be further elaborated. For instance, functional groups on the aromatic ring or the heterocyclic core can serve as handles for subsequent annulation reactions, leading to the construction of even more complex, fused polycyclic architectures. The development of synthetic routes to chromeno[3,4-b]indoles, which are tetracyclic analogues of the marine alkaloid Lamellarin D, showcases the modular approach of building upon core heterocyclic structures to generate novel frameworks. nih.gov

The formation of the this compound ring system is a classic example of an intramolecular 1,3-dipolar [3+2] cycloaddition reaction. arkat-usa.orgmdpi.com This reaction is a cornerstone of heterocyclic chemistry for creating five-membered rings. mdpi.com In this specific synthesis, a nitrile oxide is generated in situ from an aldoxime precursor. This highly reactive 1,3-dipole then rapidly reacts with a tethered alkene (typically an allyl group attached via an ether linkage) within the same molecule.

The process unfolds mechanistically as follows:

An appropriately substituted aldoxime, such as a 2-allyloxybenzaldoxime, is chosen as the precursor. arkat-usa.org

An oxidizing agent is used to convert the aldoxime into the corresponding nitrile oxide intermediate.

The nitrile oxide undergoes a rapid intramolecular [3+2] cycloaddition with the proximate allyl group.

This single transformation forges two new bonds and creates the fused isoxazole and pyran rings simultaneously, establishing the tricyclic chromenoisoxazole core.

This synthetic strategy is highly efficient and offers excellent control over regioselectivity due to the intramolecular nature of the reaction. The [3+2] cycloaddition is a powerful method for synthesizing a wide variety of isoxazole and isoxazoline (B3343090) derivatives, which are significant scaffolds in medicinal chemistry. organic-chemistry.orgedu.krdresearchwithrutgers.com

Innovations in Synthetic Method Development

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and safety. Research into the synthesis of chromenoisoxazoles and other heterocycles is increasingly focused on incorporating green chemistry principles and leveraging advanced technologies like flow chemistry.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.commdpi.com These principles are being actively applied to the synthesis of chromene and isoxazole derivatives. researchgate.netnih.gov Traditional synthetic methods often rely on hazardous solvents and reagents, but greener alternatives are emerging. jocpr.comresearchgate.net

Innovations include the use of environmentally benign solvents like water or ethanol, the development of reusable catalysts, and the application of energy-efficient techniques such as microwave and ultrasound irradiation. researchgate.netnih.govresearchgate.net For example, the synthesis of chromene derivatives has been successfully carried out using Rochelle salt as a reusable, green catalyst in aqueous media. researchgate.net These approaches often lead to higher yields, shorter reaction times, and simpler purification procedures compared to conventional methods. researchgate.net

ParameterTraditional SynthesisGreen Chemistry Approach
SolventsOften uses hazardous organic solvents (e.g., dichloromethane, acetonitrile). jocpr.comEmploys safer, benign solvents like water, ethanol, or supercritical CO2. jocpr.com
CatalystsMay use stoichiometric, toxic, or non-recoverable catalysts.Focuses on recyclable, non-toxic catalysts (e.g., biocatalysts, heterogeneous catalysts). mdpi.comresearchgate.net
Energy SourceConventional heating (oil baths), often requiring long reaction times.Energy-efficient methods like microwave irradiation or ultrasound, reducing reaction times from hours to minutes. mdpi.comnih.gov
Waste GenerationCan produce significant amounts of hazardous waste. jocpr.comPrioritizes high atom economy and waste minimization at the source. mdpi.com

Automation and continuous flow chemistry are transforming modern organic synthesis. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater efficiency. mtak.huspringerprofessional.de The synthesis of heterocyclic compounds, which can involve hazardous reagents or unstable intermediates, is particularly well-suited for flow chemistry applications. mtak.hudurham.ac.uk

In a flow synthesis setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This miniaturized protocol allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and cleaner reaction profiles. nih.gov Key benefits include the safe handling of toxic or explosive intermediates, as they are generated and consumed in small quantities continuously within a closed system. mtak.hu Furthermore, flow chemistry enables rapid reaction optimization and is highly amenable to automation, facilitating the creation of compound libraries for drug discovery. mtak.hudurham.ac.uk The integration of in-line purification and analysis tools can lead to fully automated, multi-step syntheses without the need for isolating intermediates. uc.pt

FeatureAdvantage in Flow ChemistryRelevance to Chromenoisoxazole Synthesis
SafetyEnclosed system allows for safe handling of hazardous reagents and unstable intermediates (e.g., nitrile oxides). mtak.huThe in situ generation and reaction of intermediates can be performed with greater control, minimizing risk.
Heat & Mass TransferSuperior surface-area-to-volume ratio provides excellent control over reaction temperature, especially for exothermic reactions. uc.ptEnsures consistent reaction conditions, leading to higher product purity and yield.
ScalabilityScaling up is achieved by running the system for a longer duration, avoiding the challenges of scaling up batch reactors. uc.ptFacilitates the production of larger quantities of the target compound for further studies.
AutomationEnables rapid optimization of reaction conditions and automated library synthesis. mtak.hudurham.ac.ukAllows for efficient exploration of different substituted analogues of the core structure.

Theoretical Studies and Predictive Modeling in Chromenoisoxazole Research

Theoretical and computational chemistry are indispensable tools for understanding the structural and electronic properties of complex molecules like this compound. These studies provide insights that complement experimental findings and guide the design of new synthetic targets.

The foundation for accurate theoretical modeling is high-quality experimental data. X-ray crystallography studies on related chromenoisoxazole derivatives provide precise information on bond lengths, bond angles, and molecular conformation. nih.govnih.gov For example, analysis of similar structures reveals that the pyran ring often adopts a sofa conformation, while the isoxazole ring can exhibit an envelope conformation. nih.gov

This experimental geometric data serves as a crucial benchmark for validating the accuracy of computational methods, such as Density Functional Theory (DFT). Once validated, these models can be used to:

Predict Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule.

Analyze Electronic Properties: Map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict sites of reactivity.

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of synthetic pathways, such as the intramolecular [3+2] cycloaddition, to understand the factors controlling stereoselectivity and regioselectivity.

Predict Spectroscopic Properties: Calculate expected NMR and IR spectra to aid in the characterization of newly synthesized compounds.

By providing a deeper understanding of the molecule's intrinsic properties, predictive modeling can accelerate the research and development cycle, enabling chemists to design novel chromenoisoxazole derivatives with tailored electronic or biological properties more efficiently.

Computational Design of Novel Analogues with Targeted Molecular Activities

Computational design is a cornerstone of modern drug discovery, enabling the creation of novel analogues with enhanced potency and selectivity for specific biological targets. For scaffolds related to this compound, these in silico methods are instrumental in guiding synthetic efforts. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to understand the binding modes and interactions between ligands and their target proteins. nih.govresearchgate.net

One key application is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling to generate contour maps. nih.gov These maps visualize the spatial regions around the molecule where specific physicochemical properties are predicted to influence biological activity. For instance, in studies on related isoxazole derivatives targeting the Farnesoid X receptor (FXR), a potential drug target for metabolic diseases, contour maps have shown that adding hydrophobic groups at one position and electronegative groups at another is crucial for agonistic activity. nih.govdntb.gov.ua

Based on these computational insights, novel analogues can be designed. Researchers can strategically modify the core structure of this compound by adding or substituting functional groups as suggested by the models. The predicted activity of these new virtual compounds can then be calculated before committing resources to their chemical synthesis. For example, based on modeling results, eight new potent FXR agonists with an isoxazole core were designed with predicted activities better than the known synthetic agonist, GW4064. nih.govresearchgate.net This predictive power significantly accelerates the hit-to-lead optimization process.

Table 1: Example of Computationally Designed Analogues Based on a Hypothetical Protein Target
Analogue IDModification on Core StructureDesign Rationale from Computational ModelPredicted Binding Affinity (pEC₅₀)
Parent ScaffoldThis compoundBaseline Compound6.5
Analogue A-01Addition of a hydrophobic phenyl groupModel indicates a large hydrophobic pocket near this position7.8
Analogue A-02Addition of a hydrogen-bond donor (-OH)Model shows opportunity for hydrogen bonding with a key residue (e.g., HIS447) nih.gov7.2
Analogue A-03Combination of phenyl and hydroxyl groupsSimultaneous targeting of hydrophobic and polar interactions8.1

Chemoinformatics for Structure-Property Relationship Predictions and Lead Optimization

Chemoinformatics provides the tools to analyze and model the vast datasets generated in drug discovery, establishing clear links between a molecule's structure and its properties. nih.gov For the this compound family, chemoinformatic approaches like QSAR are vital for lead optimization. nih.gov Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov

3D-QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful chemoinformatic techniques. nih.gov These methods build statistical models that correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their experimentally determined biological activities. nih.govresearchgate.net A robust and predictive QSAR model allows researchers to estimate the activity of newly designed analogues without the need for immediate synthesis and testing. nih.gov

The predictive power of these models is validated using statistical metrics. For a series of isoxazole derivatives, CoMFA and CoMSIA models demonstrated strong predictive ability, with high correlation coefficients (r²) and predictive r² (r²pred) values. nih.govresearchgate.net Such validated models serve as reliable guides for optimizing a lead compound. By understanding which structural features contribute positively or negatively to the target activity, chemists can prioritize the synthesis of the most promising candidates, thereby streamlining the drug development pipeline and reducing costs. nih.gov

Table 2: Statistical Validation of a 3D-QSAR Model for Isoxazole Derivatives nih.govresearchgate.net
ModelParameterValueDescription
CoMFA0.664Cross-validated correlation coefficient, indicates good internal model robustness.
0.960Non-cross-validated correlation coefficient, shows strong correlation between experimental and predicted data.
r²pred0.872Predictive correlation coefficient for the external test set, indicates high predictive power.
CoMSIA0.706Cross-validated correlation coefficient, indicates good internal model robustness.
0.969Non-cross-validated correlation coefficient, shows strong correlation between experimental and predicted data.
r²pred0.866Predictive correlation coefficient for the external test set, indicates high predictive power.

Q & A

Q. What are the standard synthetic routes for preparing 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole, and how do reaction conditions influence product purity?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between chromene derivatives and nitrile oxides or nitrones. Key parameters include solvent polarity (e.g., dimethyl sulfoxide for radical-mediated reactions), temperature (reflux conditions), and catalysts (e.g., tert-butyl nitrite). For example, low yields (~30–65%) are common due to competing side reactions, necessitating purification via recrystallization (water-ethanol mixtures) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the three-dimensional structure of this compound?

SC-XRD data refinement employs software like SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. The puckered chromeno-isoxazole ring system is analyzed using Cremer-Pople coordinates to quantify non-planarity, with bond lengths and angles cross-validated against DFT-optimized geometries .

Advanced Research Questions

Q. What strategies address low yields in 1,3-dipolar cycloaddition reactions for synthesizing chromeno-isoxazole derivatives?

Microwave-assisted synthesis significantly improves yields (e.g., 70–85% vs. 30–50% under conventional reflux) by accelerating reaction kinetics and suppressing side products like isoxazolo[3,4-d]pyridazinones. Flow chemistry further enhances reproducibility through precise control of residence time and temperature gradients .

Q. How do computational methods like DFT and Hirshfeld surface analysis elucidate electronic properties and intermolecular interactions?

DFT calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity, while Hirshfeld surfaces quantify close contacts (e.g., C–H···O, π-π stacking) in crystal packing. These methods resolve ambiguities in NMR/IR data, such as anisotropic effects in NOESY spectra or hydrogen-bonding networks .

Q. What experimental protocols evaluate the anticancer activity of chromeno-isoxazole derivatives?

Cytotoxicity is tested against HeLa, MCF-7, and HepG2 cell lines via MTT assays. Apoptosis is quantified using Annexin V/PI staining, and caspase-3/7 activation is measured via fluorogenic substrates. SAR studies highlight the necessity of substituents like 4-chlorophenyl for enhancing target affinity (e.g., HSP90 inhibition) .

Q. How do structural modifications influence selectivity toward HSP90 or cannabinoid receptors (CB2R)?

Substituents at the chromene C3 position (e.g., methoxy groups) improve HSP90 binding by mimicking ATP’s adenine moiety. For CB2R agonism, bulky lipophilic groups (e.g., dimethylheptyl) at the isoxazole N1 position enhance selectivity over CB1R (>3,000-fold) .

Q. What analytical techniques resolve contradictions in spectroscopic data for chromeno-isoxazole derivatives?

Dynamic NMR spectroscopy distinguishes conformational isomers (e.g., boat vs. chair puckering), while high-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray crystallography provides definitive proof of regiochemistry in cycloadducts .

Q. How does photostability impact pharmacological applications, and what degradation pathways are observed?

UV-Vis studies reveal rapid photodegradation via N–O bond cleavage, forming chromene-quinone byproducts. Stabilization strategies include encapsulation in cyclodextrins or substitution with electron-withdrawing groups (e.g., nitro) to reduce photosensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.